2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

AXL kinase inhibition Gallium resistance Lung adenocarcinoma

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 522594-91-8) is a heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class, bearing a 1-ethyl-3-methyl-1H-pyrazole moiety at the 2-position. It is referenced under the development code 5476423 in peer-reviewed literature and the MeSH database.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 522594-91-8
Cat. No. B2931872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
CAS522594-91-8
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21)
InChIKeyMUHQKDHCLHCDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid: Core Identity, Procurement Specifications, and Research-Grade Attributes


2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 522594-91-8) is a heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class, bearing a 1-ethyl-3-methyl-1H-pyrazole moiety at the 2-position. It is referenced under the development code 5476423 in peer-reviewed literature and the MeSH database [1]. The compound has been identified through virtual screening as a lead scaffold targeting AXL kinase and is noted for its potential anti-proliferative effects on gallium-resistant lung cancer [2]. It has also been described as a soluble guanylate cyclase (sGC) activator . The molecular formula is C16H15N3O2, with a molecular weight of 281.31 g/mol, and it is commercially available in research-grade purity (typically ≥95%) from multiple suppliers .

Procurement Risk: Why Generic Quinoline-4-Carboxylic Acids Cannot Substitute for 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid in Target-Focused Research


The quinoline-4-carboxylic acid family is structurally diverse, and subtle modifications to the heterocyclic appendage at the 2-position dramatically alter biological activity profiles [1]. While many analogs, such as 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid or 2-(thiazolyl)quinoline-4-carboxylic acid derivatives, exhibit broad antimicrobial or antifungal properties, the specific 1-ethyl-3-methyl-1H-pyrazole substitution pattern in the target compound confers a distinct polypharmacology encompassing AXL kinase inhibition, anti-proliferative activity against drug-resistant cancer cells, and soluble guanylate cyclase activation [2]. Simple in-class substitution without matching this exact substitution pattern would forfeit the AXL-targeted anti-resistance efficacy and the sGC-mediated pharmacological effects that have been documented for this specific chemical entity.

Head-to-Head and Class-Comparative Evidence: Quantifying the Differential Performance of 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid


80-Fold Superiority in Overcoming Gallium Resistance vs. GaAcAc in Lung Adenocarcinoma Cells

Compound 5476423 demonstrated an 80-fold increase in anti-proliferative potency compared to the clinical gallium agent GaAcAc in gallium-resistant A549 lung adenocarcinoma cells, establishing its unique value in resistance-reversal research [1].

AXL kinase inhibition Gallium resistance Lung adenocarcinoma Drug resistance reversal

Dual AXL Kinase Suppression in Drug-Resistant vs. Drug-Sensitive Cancer Cells

Treatment with 5476423 significantly suppressed elevated AXL protein expression in gallium-resistant A549 cells, a mechanism linked to resistance reversal, while AXL levels in sensitive cells remained comparatively lower [1]. This targeted biomarker modulation is not established for generic quinoline-4-carboxylic acid analogs.

AXL receptor tyrosine kinase Biomarker suppression Drug resistance Lung cancer

Soluble Guanylate Cyclase (sGC) Activation: A Pharmacological Dimension Absent in Antimicrobial Quinoline-4-Carboxylic Analogs

Vendor technical documentation describes 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid as a soluble guanylate cyclase activator that elevates intracellular cGMP, with downstream anti-inflammatory effects attributed to COX inhibition and reduced catecholamine release . In contrast, structurally analogous quinoline-4-carboxylic acids with thiazole or unsubstituted pyrazole appendages are primarily reported as antimicrobials without sGC/cGMP involvement [1].

Soluble guanylate cyclase cGMP signaling Inflammation Diabetic neuropathy

Synergistic Potential with Gallium-Based Agents: A Drug Combination Angle Not Demonstrated by Other Quinoline-4-Carboxylic Acid Series

In gallium-resistant A549 cells, co-treatment with compound 5476423 increased the efficacy of GaAcAc by 2-fold, while the alternate lead 7919469 provided only a 1.2-fold enhancement [1]. This synergy data positions 5476423 as a superior chemosensitizer candidate relative to other virtual screening hits from the same study.

Drug synergy Gallium compounds Combination therapy Chemoresistance

Highest-Value Application Scenarios for 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Gallium Resistance Reversal Studies in Non-Small Cell Lung Cancer (A549 Models)

The 80-fold potency advantage over GaAcAc in gallium-resistant A549 cells and the ability to suppress AXL protein expression makes this compound a validated chemical probe for dissecting gallium-resistance mechanisms and screening for resistance-reversal strategies [1]. Researchers should use this compound as a positive control when evaluating novel AXL-targeted or gallium-sensitizing agents.

AXL Kinase Pathway Investigation and Biomarker-Driven Drug Discovery

Given its documented AXL protein suppression in resistant versus sensitive cancer cells, 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is uniquely suited for studies correlating AXL expression with drug response, or for validating AXL as a therapeutic target in lung adenocarcinoma and other AXL-overexpressing malignancies [1].

Soluble Guanylate Cyclase / cGMP Pathway Pharmacology and Inflammation Research

This compound is described as an sGC activator with downstream COX inhibition, positioning it as a scaffold for developing new anti-inflammatory agents or for studying cGMP-mediated analgesia and diabetic neuropathy . Researchers investigating sGC pharmacology should select this derivative over antimicrobial-oriented quinoline-4-carboxylic acids that lack sGC engagement.

Combination Therapy Screening with Metallodrugs or Ga-Based Anticancer Agents

The documented 2-fold synergy with GaAcAc, exceeding the 1.2-fold synergy of comparator lead 7919469, supports the use of this compound as a chemosensitizer standard in combination screens involving gallium or other metal-based anticancer complexes [1].

Quote Request

Request a Quote for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.